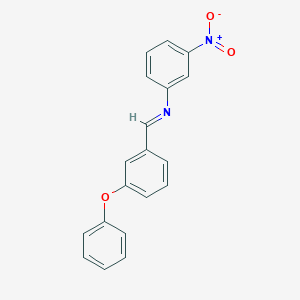
N-(3-Phenoxybenzylidene)-3-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Phenoxybenzylidene)-3-nitroaniline, commonly known as PBNA, is an organic compound that has gained substantial attention in the field of scientific research. PBNA is a yellow crystalline solid that is widely used in biochemical and physiological experiments due to its unique properties.
作用机制
PBNA works by binding to specific biomolecules and undergoing a change in its fluorescence emission. The change in fluorescence can be measured and used to determine the concentration of the target biomolecule. PBNA has a high binding affinity for certain biomolecules, making it an effective tool for detecting and quantifying them.
Biochemical and Physiological Effects:
PBNA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular processes. Additionally, PBNA has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic benefits.
实验室实验的优点和局限性
PBNA has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. Additionally, it has a high binding affinity for certain biomolecules, making it an effective tool for detecting and quantifying them. However, PBNA also has some limitations. It may have non-specific binding to other biomolecules, leading to inaccurate results. Additionally, it may have limited solubility in certain solvents, making it difficult to use in certain experiments.
未来方向
There are several future directions for research on PBNA. One area of focus is the development of new PBNA derivatives with improved properties, such as increased binding affinity and specificity. Additionally, PBNA could be used in the development of new diagnostic tools and therapeutic agents for various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of PBNA and its potential therapeutic benefits.
Conclusion:
In conclusion, PBNA is an organic compound with unique properties that make it an effective tool for scientific research. It is widely used as a fluorescent probe for detecting and quantifying various biomolecules and has potential therapeutic benefits. While PBNA has some limitations, it remains a valuable tool for researchers in various fields. Further research is needed to fully understand its properties and potential applications.
合成方法
PBNA can be synthesized using a simple reaction between 3-nitroaniline and 3-phenoxybenzaldehyde. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The resulting product is then purified using various techniques such as recrystallization and chromatography.
科学研究应用
PBNA is widely used in scientific research due to its unique properties. It is used as a fluorescent probe for detecting and quantifying various analytes such as enzymes, proteins, and nucleic acids. PBNA is also used as a pH indicator and a sensor for detecting changes in temperature and pressure. Additionally, PBNA is used in the development of new drugs and therapeutic agents.
属性
IUPAC Name |
N-(3-nitrophenyl)-1-(3-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-21(23)17-8-5-7-16(13-17)20-14-15-6-4-11-19(12-15)24-18-9-2-1-3-10-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPUVXPVFGGDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1-(3-phenoxyphenyl)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)
![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)




![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)

